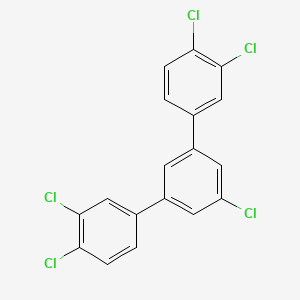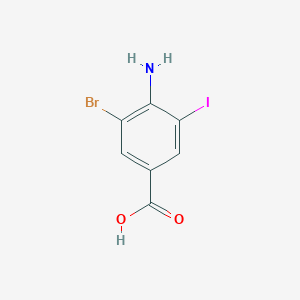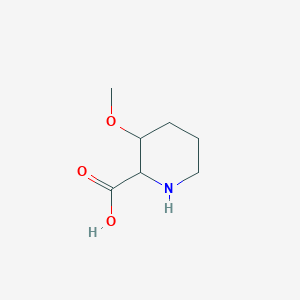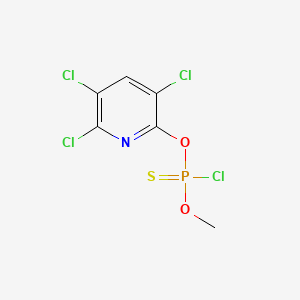
10alpha-Hydroxy-beta-isomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10alpha-Hydroxy-beta-isomorphine is a derivative of morphine, a well-known opioid analgesic. This compound is often encountered as a by-product in the synthesis of 10alpha-hydroxymorphine. It has a molecular formula of C17H19NO4 and a molecular weight of 301.337 g/mol . The structure of this compound includes a hydroxyl group at the 10th position, which differentiates it from its parent compound, morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy-beta-isomorphine typically involves the oxidation of codeine. The process begins with the oxidation of codeine using chromium (VI) oxide in dilute sulfuric acid, which yields 10alpha-hydroxycodeine . This intermediate is then acetylated to form a diacetate, which is subsequently O-demethylated using boron tribromide to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process would likely involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10alpha-Hydroxy-beta-isomorphine undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of codeine.
Acetylation: The intermediate 10alpha-hydroxycodeine is acetylated to form a diacetate.
O-demethylation: The final step involves the O-demethylation of the diacetate to yield this compound.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in dilute sulfuric acid.
Acetylation: Acetic anhydride or acetyl chloride.
O-demethylation: Boron tribromide.
Major Products Formed: The major product formed from these reactions is this compound, with 10alpha-hydroxycodeine and its diacetate as intermediates .
Applications De Recherche Scientifique
10alpha-Hydroxy-beta-isomorphine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 10alpha-Hydroxy-beta-isomorphine is similar to that of other morphine derivatives. It likely exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the ascending pain pathways, leading to decreased perception and response to pain . The presence of the hydroxyl group at the 10th position may influence its binding affinity and potency compared to other morphine derivatives .
Comparaison Avec Des Composés Similaires
10alpha-Hydroxymorphine: A closely related compound with similar chemical structure and properties.
Hydromorphone: Another morphine derivative with a different substitution pattern.
Codeine: The starting material for the synthesis of 10alpha-Hydroxy-beta-isomorphine.
Uniqueness: this compound is unique due to the specific placement of the hydroxyl group at the 10th position, which differentiates it from other morphine derivatives. This structural variation may result in distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(4S,4aR,5R,7aS,12bS,13S)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9,13-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-17-11-5-4-9(19)13(17)14(18)15(21)8-2-3-10(20)16(22-11)12(8)17/h2-5,9,11,13-15,19-21H,6-7H2,1H3/t9-,11+,13+,14+,15+,17-/m1/s1 |
Clé InChI |
NRTVZEUDAAWSHI-LHSDCZHYSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
SMILES canonique |
CN1CCC23C4C=CC(C2C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)

![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)


![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

